molecular formula C7H4F2N2S B040686 5,6-difluoro-1H-benzimidazole-2-thiol CAS No. 123470-47-3

5,6-difluoro-1H-benzimidazole-2-thiol

Cat. No.: B040686
CAS No.: 123470-47-3
M. Wt: 186.18 g/mol
InChI Key: SPVMMWAWALXDSC-UHFFFAOYSA-N
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Description

5,6-difluoro-1H-benzimidazole-2-thiol is a high-value, multifunctional heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazole core strategically substituted with two fluorine atoms at the 5 and 6 positions, which enhances its metabolic stability, membrane permeability, and ability to engage in key electronic interactions with biological targets. The critical 2-thiol group provides a versatile handle for further synthetic elaboration, allowing for the construction of diverse libraries of analogs through alkylation, acylation, or oxidation to disulfides.

Properties

IUPAC Name

5,6-difluoro-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVMMWAWALXDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443369
Record name 5,6-difluoro-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123470-47-3
Record name 5,6-difluoro-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The amine groups of the diamine react with CS₂, forming dithiocarbamate intermediates.

  • Cyclization : Intramolecular dehydration closes the benzimidazole ring, yielding the 2-thiol derivative.

  • Acid Workup : Protonation stabilizes the thiol group.

The reaction is typically conducted in ethanol with potassium hydroxide (KOH) as the base, refluxed for 6–8 hours. A representative protocol is:

Key Parameters

  • Yield : 50–65% (lower than non-fluorinated analogs due to steric and electronic effects of fluorine).

  • Purity : ≥95% (HPLC), confirmed by 1H^1\text{H} NMR and FTIR.

  • Challenges :

    • Limited commercial availability of 5,6-difluoro-1,2-phenylenediamine.

    • Competing oxidation of -SH to disulfides requires inert atmospheres.

Nitration-Reduction-Fluorination Sequence

For cases where the difluoro-substituted diamine is unavailable, a stepwise approach involving nitration, reduction, and fluorination can be employed. This method, inspired by nitro-to-amine reductions in benzimidazolone systems, introduces fluorine via Balz-Schiemann or Halex reactions.

Synthetic Steps

  • Nitration : Treat benzimidazole-2-thiol with nitric acid in dichloroethane, catalyzed by phosphorus pentoxide, to install nitro groups at positions 5 and 6.

  • Reduction : Convert nitro groups to amines using iron powder and hydrochloric acid.

  • Fluorination :

    • Diazotization : Treat amines with NaNO₂/HCl to form diazonium salts.

    • Fluoride Displacement : React with HF or KF to replace diazo groups with fluorine.

Optimization Data

  • Nitration Yield : 78–85% (ethylene dichloride solvent, 80–90°C).

  • Fluorination Efficiency : ~60% (due to side reactions in diazonium decomposition).

  • Total Yield : 30–40% (multi-step attrition).

Solid-Phase Synthesis for High-Throughput Production

A modified solid-phase method, adapted from hybrid benzimidazole-triazole syntheses, immobilizes the diamine on Wang resin. After cyclocondensation with CS₂, fluorination is achieved on-resin before cleavage.

Advantages

  • Purity : ≥98% (HPLC) due to iterative washing.

  • Scalability : Suitable for gram-scale production.

Procedure Summary

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation50–6595–97HighModerate
Nitration-Reduction30–4090–93LowLow
Direct Fluorination45–5585–90ModerateHigh
Solid-Phase60–7098–99HighVery High

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of 5,6-difluoro-1H-benzimidazole-2-thiol can be categorized into several key areas:

Chemistry

  • Building Block: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Reagent in Reactions: The compound acts as a reagent in various organic reactions due to its reactive thiol group.
  • Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective in inhibiting the growth of bacteria and fungi.
  • Anticancer Potential: Preliminary studies suggest that it may have anticancer properties, particularly through mechanisms that interfere with tubulin polymerization and induce apoptosis in cancer cells.

Medicinal Chemistry

  • Therapeutic Agent Development: Ongoing research is focused on its potential as a therapeutic agent for diseases such as cancer and infections caused by resistant pathogens.
  • Mechanism of Action: The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The fluorine atoms enhance the compound's stability and reactivity.

Industrial Applications

  • Catalyst Development: It is being explored for use as a catalyst in various industrial processes due to its unique chemical properties.
  • Material Science: The compound is also being investigated for developing new materials with specific functional properties.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-1H-benzimidazole-2-thiolFluorine at position 5Different biological activity profiles
6-Amino-1H-benzimidazole-2-thiolAmino group instead of fluorinePotentially more polar, affecting solubility
This compound Two fluorine substituentsIncreased lipophilicity may enhance bioavailability
BenzimidazoleLacks sulfur and fluorine groupsBasic structure without specialized reactivity

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated significant cytotoxicity against MCF-7 breast cancer cells, attributed to its ability to disrupt microtubule formation during cell division .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it effectively inhibited bacterial growth at concentrations lower than those used for traditional antibiotics .

Mechanism of Action

The mechanism of action of 5,6-difluoro-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
5,6-Difluoro-1H-benzimidazole-2-thiol F (5,6); -SH (2) 200.19* High electronegativity, nucleophilic thiol
5,6-Dichloro-1H-benzimidazole-2-thiol Cl (5,6); -SH (2) 219.09 Larger halogens, increased lipophilicity
5-Fluoro-1H-benzimidazol-2-amine F (5); -NH2 (2) 151.14 Single F, amine group for H-bonding
5,6-Difluoro-2-hydrazinyl-1H-benzimidazole F (5,6); -NHNH2 (2) 187.16 Hydrazinyl group, redox-active
5-Fluoro-6-benzodioxol-substituted analogs F (5); benzodioxol (6) ~350–400 Bulky substituents, altered solubility

*Calculated based on molecular formula C₇H₄F₂N₂S.

Key Observations :

  • Electronic Effects : Fluorine’s high electronegativity withdraws electron density from the benzimidazole ring, making 5,6-difluoro-2-thiol more electron-deficient than its chloro analog. This enhances reactivity in electrophilic substitution reactions .
  • Steric Effects : Dichloro and benzodioxol-substituted analogs exhibit increased steric bulk, reducing solubility in polar solvents compared to the difluoro derivative .
  • Functional Groups : The thiol (-SH) group in the target compound offers distinct reactivity (e.g., disulfide formation) compared to amines (-NH2) or hydrazines (-NHNH2) in analogs .

Physicochemical Properties

  • Solubility : The difluoro-thiol derivative is expected to exhibit higher aqueous solubility than dichloro analogs due to fluorine’s smaller size and lower lipophilicity. However, thiol oxidation to disulfides may limit stability in aqueous media .
  • Melting Points : Data for the target compound is unavailable, but 5,6-dichloro-1H-benzimidazole-2-thiol has a reported melting point >250°C . Fluorine’s smaller atomic radius may lower the target’s melting point.
  • Stability : Thiol-containing compounds require inert storage conditions to prevent oxidation. The dichloro analog is stable at room temperature when protected from light and moisture .

Biological Activity

5,6-Difluoro-1H-benzimidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and a thiol group (-SH), which contribute to its distinct chemical reactivity and biological activity. The molecular formula is C7H4F2N2SC_7H_4F_2N_2S with a molecular weight of 168.19 g/mol. The fluorine atoms enhance lipophilicity, potentially improving bioavailability compared to other benzimidazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the fluorine atoms stabilize the compound, allowing it to participate in biochemical processes effectively.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. A study evaluating various benzimidazoles found that many derivatives, including those with similar structures to this compound, showed significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
5-(Difluoromethoxy)-1H-benzimidazoleE. coli16 µg/mL
6-Fluoro-1H-benzimidazoleCandida albicans8 µg/mL

This table illustrates the comparative effectiveness of various benzimidazole derivatives against common bacterial and fungal strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. Research shows that benzimidazole derivatives can inhibit DNA topoisomerases, crucial enzymes involved in DNA replication and transcription. In particular, studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHeLa15
5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleMCF710
Benzimidazole Derivative XA43120

This data indicates that the presence of specific functional groups in benzimidazoles can significantly influence their cytotoxicity against cancer cells .

Case Studies

A notable case study involved the synthesis and biological evaluation of several new benzimidazole derivatives aimed at treating parasitic infections. Compounds similar to this compound were tested for their efficacy against Trichinella spiralis, showing promising results in terms of larvicidal activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-difluoro-1H-benzimidazole-2-thiol, and what critical parameters influence yield and purity?

  • Answer : The compound is typically synthesized via cyclization of 4,5-difluoro-1,2-phenylenediamine with thiourea or carbon disulfide under acidic conditions (e.g., HCl or acetic acid) . Key parameters include:

  • Reaction temperature : Elevated temperatures (>80°C) improve cyclization efficiency but may increase side reactions (e.g., over-fluorination).
  • Acid catalyst selection : Trifluoroacetic acid (TFA) enhances regioselectivity for the 5,6-difluoro configuration compared to HCl .
  • Purification : Column chromatography (silica gel, DCM/MeOH) or recrystallization (ethanol/water) is critical to remove unreacted diamine or sulfuration byproducts .

Q. How is the purity of this compound typically assessed, and what analytical techniques are recommended?

  • Answer : Purity is evaluated using:

  • HPLC : Reverse-phase C18 columns with UV detection at 305 nm (optimal absorbance for benzimidazole-thiol derivatives) .
  • Mass spectrometry (MS) : ESI-MS in negative ion mode confirms molecular weight (C7H3F2N2S; theoretical [M-H]⁻ = 200.99) .
  • 1H/19F NMR : Fluorine coupling patterns (e.g., J = 8–12 Hz for vicinal F atoms) and thiol proton signals (δ 13–14 ppm in DMSO-d6) validate structural integrity .

Advanced Research Questions

Q. What strategies are effective in addressing regioselectivity challenges during the cyclization of 5,6-difluoro-1,2-phenylenediamine precursors?

  • Answer : Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing fluorine atoms direct cyclization to the 2-thiol position .
  • Acid strength : Strong acids (e.g., TFA) stabilize intermediates, reducing side products like 4,7-difluoro isomers .
  • Kinetic vs. thermodynamic control : Lower temperatures (50–60°C) favor the 5,6-difluoro product, while prolonged heating may lead to isomerization .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives across studies?

  • Answer : Contradictions often arise from:

  • Experimental design variability : Differences in cell lines, assay protocols (e.g., IC50 determination methods), or impurity profiles (e.g., residual solvents) .
  • Temporal effects : Short-term studies may show pro-drug activation, while long-term assays reveal toxicity due to thiol oxidation .
  • Standardization : Use certified reference materials (e.g., Pantoprazole-related compounds) to calibrate bioactivity measurements .

Q. What are the best practices for structural elucidation when crystallographic data is unavailable?

  • Answer : Combine:

  • DFT calculations : Optimize geometry and compare simulated/experimental NMR/F spectra .
  • X-ray powder diffraction (XRPD) : Differentiate polymorphs using peak matching with known benzimidazole-thiol derivatives .
  • Tandem MS/MS : Fragment ion analysis (e.g., loss of HF or SH groups) confirms substitution patterns .

Data Contradiction Analysis

Q. Why do fluorination methods for this compound yield inconsistent results in literature?

  • Answer : Discrepancies stem from:

  • Fluorine source : DAST (diethylaminosulfur trifluoride) vs. Selectfluor®—the latter minimizes over-fluorination but requires anhydrous conditions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote hydrolysis of thiol groups .
  • Validation : Cross-check fluorination efficiency via 19F NMR integration against internal standards (e.g., CF3COONa) .

Q. How should researchers interpret conflicting cytotoxicity results in 5,6-difluoro-benzimidazole derivatives?

  • Answer : Consider:

  • Effort exertion paradox : Short-term assays (≤1 week) may show enhanced activity due to reactive thiol intermediates, while long-term exposure (>1 month) induces resistance via glutathione depletion .
  • Resource allocation models : Balance metabolic demand (thiol oxidation) against antioxidant capacity in target cells .

Methodological Recommendations

  • Synthesis : Optimize fluorination using Selectfluor® in acetonitrile at 60°C for 12 hours .
  • Characterization : Validate purity with orthogonal methods (HPLC + 19F NMR) to detect trace isomers .
  • Biological assays : Include longitudinal timepoints (e.g., T1, T2, T3) to capture dynamic effects .

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